1-(1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-3-((tetrahydrofuran-2-yl)methyl)urea
Description
1-(1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is a heterocyclic urea derivative featuring a pyrimidin-2-one core fused with a piperidine ring and a tetrahydrofuran-methyl substituent. The urea linker bridges the piperidin-4-yl and THF-methyl groups, forming a conformationally flexible scaffold that may optimize interactions with biological targets.
Properties
IUPAC Name |
1-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]-3-(oxolan-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O3/c1-11-9-14(22)20-15(18-11)21-6-4-12(5-7-21)19-16(23)17-10-13-3-2-8-24-13/h9,12-13H,2-8,10H2,1H3,(H2,17,19,23)(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZKAMPOAZMHMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is a complex organic molecule that has garnered attention for its potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 288.34 g/mol |
| LogP | 2.5 |
| Solubility | Moderate in water |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various pathological processes. The presence of the pyrimidine and piperidine moieties suggests potential interactions with neurotransmitter systems and enzymatic pathways.
Antiviral Activity
Research indicates that derivatives of pyrimidines exhibit significant antiviral properties. For instance, compounds similar to the one have shown efficacy against various strains of viruses, including HIV. A study demonstrated that modifications to the pyrimidine structure could enhance inhibitory activity against reverse transcriptase, a crucial enzyme in the HIV replication cycle .
Antitumor Activity
The compound's structural components suggest potential antitumor activity. A related study evaluated similar pyrimidine derivatives for cytotoxic effects on human tumor cell lines, revealing promising results with IC50 values in the low micromolar range .
Study 1: Antiviral Efficacy
A recent study focused on a series of pyrimidine derivatives, including those structurally related to our compound. It was found that these compounds exhibited potent inhibitory effects against HIV with EC50 values ranging from 10 to 100 nM. The mechanism involved competitive inhibition of reverse transcriptase, leading to reduced viral replication .
Study 2: Cytotoxicity Against Cancer Cells
Another investigation assessed the cytotoxic effects of pyrimidine-based compounds on various cancer cell lines. The results indicated that certain derivatives led to significant apoptosis in LCLC-103H and A-427 cells, with observed IC50 values around 15 µM. These findings support the hypothesis that structural modifications can enhance biological activity against cancer cells .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a lead compound in drug discovery. Its structural features suggest that it may exhibit biological activity against various diseases, particularly cancer and neurological disorders. Studies indicate that compounds with similar structures often demonstrate antiproliferative effects , making this compound a subject of interest in cancer research .
Anticancer Activity
Research has shown that derivatives of pyrimidine compounds can inhibit specific enzymes involved in cancer cell proliferation. The mechanism of action may involve:
- Enzyme Inhibition : Targeting kinases or other enzymes crucial for cancer cell survival.
- Receptor Binding : Interacting with receptors that modulate cell signaling pathways associated with tumor growth.
Neuropharmacology
The piperidine component suggests potential applications in treating neurological disorders. Compounds with similar piperidine structures have been studied for their effects on neurotransmitter systems, indicating possible use in:
- Anxiolytic and Antidepressant Therapies : By modulating neurotransmitter levels and receptor activities.
Case Study 1: Antiproliferative Properties
A study conducted on related pyrimidine derivatives demonstrated significant antiproliferative activity against several cancer cell lines. The results indicated that modifications to the piperidine and urea moieties could enhance efficacy and selectivity against tumor cells compared to normal cells .
Case Study 2: Neuroprotective Effects
Another research effort explored the neuroprotective properties of piperidine-based compounds. The findings suggested that these compounds could protect neuronal cells from oxidative stress, potentially leading to new treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.
Comparison with Similar Compounds
Target Compound
- Heterocyclic Core : Pyrimidin-2-one (six-membered ring with two nitrogen atoms and a ketone group).
- Substituents: Piperidin-4-yl group at position 1 of the pyrimidinone. Urea-linked (tetrahydrofuran-2-yl)methyl group.
- Key Functional Groups : Urea, ketone, ether, tertiary amine.
Compound 18 (1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea)
- Heterocyclic Core : 1,3,5-Triazin-2-yl (six-membered ring with three nitrogen atoms).
- Substituents :
- Piperidin-4-yl group at position 1 of the triazine.
- Urea-linked 2-oxaadamantyl group (a rigid, bicyclic ether).
- Key Functional Groups: Urea, adamantane-derived ether, methylamino.
Pyridin-2-one Derivatives ()
- Heterocyclic Core : Pyridin-2-one (six-membered ring with one nitrogen atom and a ketone group).
- Substituents: 4-Acetylphenyl and 4-(dimethylamino)phenyl groups. Hydroxy (compound 1) or amino (compound 2) at position 4.
- Key Functional Groups: Cyano, ketone, hydroxy/amino.
Physicochemical and Functional Properties
Q & A
Q. What strategies ensure reproducibility in synthetic yields across batches?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
